molecular formula C9H11Cl3Si B15344320 Trichloro[2-(3-methylphenyl)ethyl]silane CAS No. 58276-69-0

Trichloro[2-(3-methylphenyl)ethyl]silane

Cat. No.: B15344320
CAS No.: 58276-69-0
M. Wt: 253.6 g/mol
InChI Key: OCPUPPMBMGVLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro[2-(3-methylphenyl)ethyl]silane: is a chemical compound with the molecular formula C_10H_10Cl_3Si. It is a silane derivative, meaning it contains a silicon atom bonded to three chlorine atoms and an organic group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common method involves the reaction of 3-methylphenylmagnesium chloride with trichlorosilane under anhydrous conditions.

  • Direct Chlorination: Another approach is the direct chlorination of 2-(3-methylphenyl)ethylsilane using chlorine gas in the presence of a catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or direct chlorination processes. These methods are optimized for high yield and purity, often using specialized reactors and controlled environments to ensure consistent quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.

  • Substitution: Substitution reactions, particularly with nucleophiles, are common, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like alcohols and amines, along with suitable solvents, are employed.

Major Products Formed:

  • Oxidation Products: Silanols and siloxanes.

  • Reduction Products: Silanes with fewer chlorine atoms.

  • Substitution Products: Organosilicon compounds with various functional groups.

Scientific Research Applications

Chemistry: Trichloro[2-(3-methylphenyl)ethyl]silane is used as a reagent in organic synthesis, particularly in the formation of silicon-based polymers and materials. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential use in drug delivery systems and as a component in medical imaging agents. Industry: It is utilized in the production of silicon-based materials, coatings, and sealants.

Mechanism of Action

The mechanism by which trichloro[2-(3-methylphenyl)ethyl]silane exerts its effects depends on the specific application. In organic synthesis, it often acts as a source of silicon, facilitating the formation of silicon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

  • Trichloro[2-(4-methylphenyl)ethyl]silane: Similar structure with a different position of the methyl group on the phenyl ring.

  • Trichloro[2-(2-methylphenyl)ethyl]silane: Another positional isomer with the methyl group at a different position on the phenyl ring.

  • Trichloro[2-(3,5-dimethylphenyl)ethyl]silane: Contains two methyl groups on the phenyl ring.

Uniqueness: Trichloro[2-(3-methylphenyl)ethyl]silane is unique due to its specific arrangement of the methyl group on the phenyl ring, which influences its reactivity and applications compared to its isomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in modern chemistry and technology.

Properties

CAS No.

58276-69-0

Molecular Formula

C9H11Cl3Si

Molecular Weight

253.6 g/mol

IUPAC Name

trichloro-[2-(3-methylphenyl)ethyl]silane

InChI

InChI=1S/C9H11Cl3Si/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3

InChI Key

OCPUPPMBMGVLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.